

DPP-23 and its Impact on Reactive Oxygen Species Generation: A Technical Overview

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Compound of Interest

Compound Name: **DPP23**

Cat. No.: **B15561675**

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This technical guide provides an in-depth analysis of the synthetic chalcone derivative (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP-23) and its effects on the generation of reactive oxygen species (ROS). DPP-23 has demonstrated significant antitumor activity by selectively inducing ROS-mediated apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells.^{[1][2]} This document will cover the core mechanisms of action, present quantitative data on its efficacy, detail relevant experimental protocols, and illustrate the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic effects of DPP-23 have been quantified across various cancer cell lines, primarily through the determination of IC₅₀ values. Additionally, the impact of DPP-23 on gene expression has been analyzed, revealing significant changes in genes associated with oxidative stress and glutathione metabolism.

Table 1: Cytotoxicity of DPP-23 in Human Cell Lines

Cell Line	Cell Type	IC50 (μM)
FaDu	Head and Neck Squamous Cell Carcinoma	5.9[2]
HLaC 78	Head and Neck Squamous Cell Carcinoma	10.4[2]
Cal 27	Head and Neck Squamous Cell Carcinoma	6.9[2]
hBMSC	Human Bone Marrow Stromal Cells	12.1[2]

Table 2: Gene Expression Modulation by DPP-23 in MIA PaCa-2 Pancreatic Cancer Cells

Gene Category	Modulated Genes (Absolute Fold-Change > 2)	Implicated Function
Glutathione Metabolism	CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD	Glutathione synthesis, regeneration, and utilization[1]
Transcription Factors	ATF4	Unfolded protein response, oxidative stress response[1]
Amino Acid Metabolism	NAT8B	N-acetyltransferase activity

Note: CHAC1 was identified as the most highly upregulated gene following DPP-23 treatment.

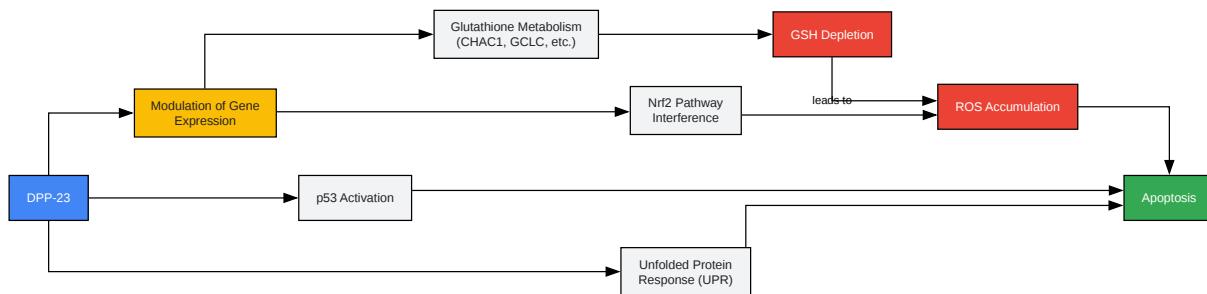
[1]

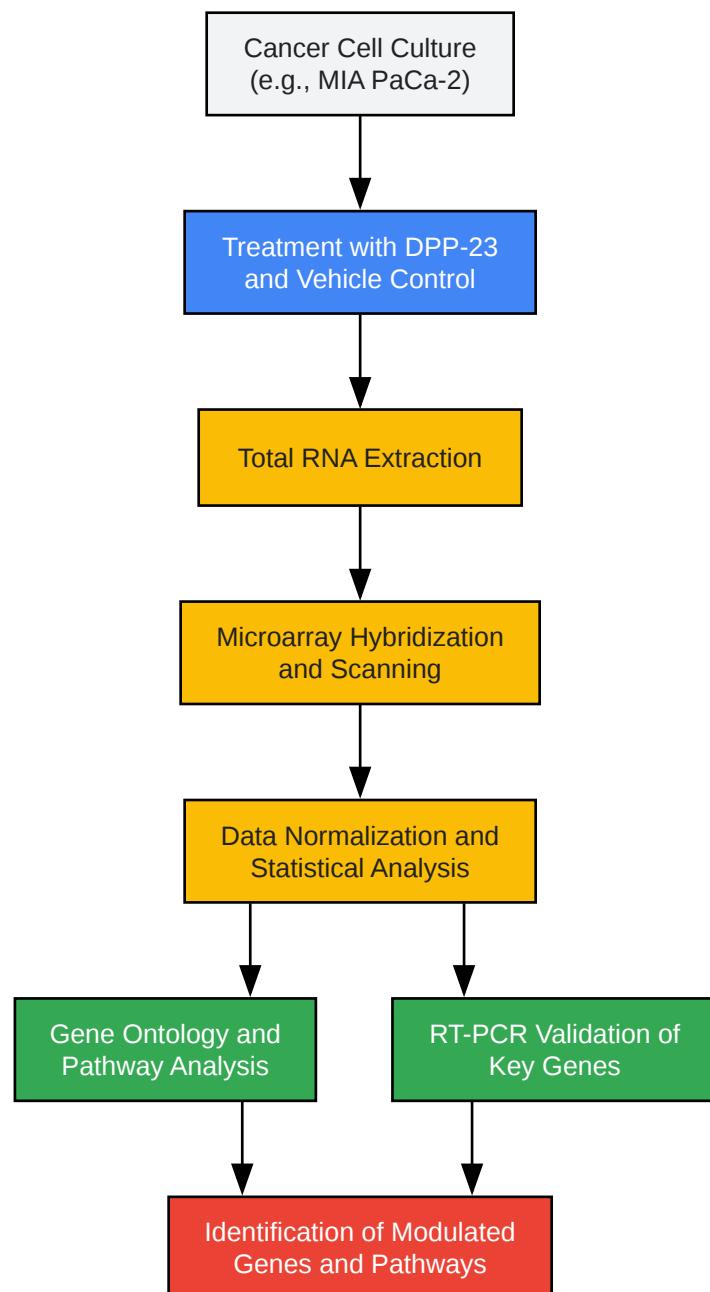
Core Mechanism of Action: Induction of Oxidative Stress

DPP-23's primary mechanism for inducing cancer cell death is through the generation of ROS. [2] This is not a direct chemical reaction but rather a consequence of the compound's ability to modulate cellular pathways that regulate the redox balance. The key mechanism appears to be

the depletion of glutathione (GSH), a critical intracellular antioxidant.[1] By altering the expression of genes involved in GSH metabolism, DPP-23 disrupts the cell's ability to neutralize ROS, leading to a state of oxidative stress and subsequent apoptosis.[1]

The unfolded protein response (UPR) in the endoplasmic reticulum has also been identified as a target of DPP-23, contributing to its antitumor effects.[2] Furthermore, DPP-23 has been shown to interfere with the Nrf2 antioxidant system and activate p53 expression, further promoting the accumulation of cellular ROS.[2]





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References

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